1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a triazole ring, a carboxylic acid group, a methoxy group, and a chloro group attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the ethyl group, and the attachment of the 3-chloro-4-methoxyphenyl group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the carboxylic acid group, and the 3-chloro-4-methoxyphenyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the triazole ring might undergo reactions with electrophiles or nucleophiles, and the chloro group could be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis Routes : Research highlights efficient synthesis methods for triazole derivatives using click chemistry and other strategies, emphasizing their straightforward and versatile production. An example includes the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate through the treatment of ethyl diazoacetate with aryl imines, showcasing the adaptability of triazole synthesis to various substituents and functional groups (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).
Structural and Physicochemical Properties : Investigations into the structure and properties of triazole derivatives, including X-ray diffraction and Hirshfeld surface analysis, provide insights into their molecular interactions and stability. For instance, a study on ethyl 2-triazolyl-2-oxoacetate derivatives revealed π-hole tetrel bonding interactions, which are crucial for understanding the compounds' reactivity and potential as molecular building blocks (Muhammad Naeem Ahmed et al., 2020).
Potential Biological and Chemical Applications
Antimicrobial and Antibacterial Properties : Several triazole derivatives have been evaluated for their antimicrobial and antibacterial activities, indicating their potential use in developing new therapeutic agents. For example, the synthesis and antibacterial activity evaluation of 5-thiomethylfuran-2-carboxylic acid derivatives demonstrate the bioactive potential of triazole compounds (Мелкон Арпиарович Ирадян et al., 2014).
Chemical Transformations and Reactivity : The versatility of triazole derivatives in chemical reactions, such as alkylation, cyclocondensation, and nucleophilic substitution, underscores their significance in synthetic chemistry. This flexibility facilitates the creation of a wide range of compounds with varied functional groups and potential applications (N. Pokhodylo, V. Matiychuk, & M. Obushak, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-ethyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-9-11(12(17)18)14-15-16(9)7-4-5-10(19-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJDWJLHXVMSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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